molecular formula C11H10O3 B1617987 8-methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-38-1

8-methoxy-2H-chromene-3-carbaldehyde

Cat. No. B1617987
CAS RN: 57543-38-1
M. Wt: 190.19 g/mol
InChI Key: XLGMCLXPMVMVRJ-UHFFFAOYSA-N
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Description

8-Methoxy-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O3 . It is a molecule with a fused dihydro-pyran ring in a half-chair conformation .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused dihydro-pyran ring. The oxygen atom and the methylene carbon atom are positioned on either side of the mean plane formed by the other four atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.20 .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

Chromene derivatives, prepared through microwave-assisted synthesis, have shown significant antimicrobial activity against various bacteria and fungi. This demonstrates their potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Synthesis and Antiulcer Activity

Modification of chromene carbaldehydes has led to compounds with high antiulcer activity, indicating their therapeutic potential in ulcer treatment (Bogza et al., 2015).

Antibacterial Effects

The synthesis of novel organic compounds based on chromene structures has been explored for their high level of antibacterial activity, showcasing the versatility of chromene derivatives in addressing bacterial infections (Behrami & Dobroshi, 2019).

Luminescence and Ionochromic Properties

Chromene derivatives exhibit multifunctional ionochromic properties, forming colored complexes with various metal cations and anions. This property is valuable for developing sensors and switches based on chromene compounds (Nikolaeva et al., 2020).

Iron-Catalyzed Synthesis

An iron-catalyzed synthesis method for functionalized 2H-chromenes showcases an environmentally friendly approach for creating substituted chromene derivatives, highlighting the importance of green chemistry in synthesizing these compounds (Bera et al., 2011).

Anticonvulsant Agents

Chromene-based aroyl hydrazones have been evaluated as anticonvulsant agents, suggesting their potential in treating epilepsy. This application underscores the therapeutic value of chromene derivatives in neurology (Angelova et al., 2017).

Fluorescence Properties

Chromene derivatives possess distinctive fluorescence properties, making them suitable for applications in optical materials and sensors. Their solid-state fluorescence can be utilized in material science and engineering (Shi, Liang, & Zhang, 2017).

properties

IUPAC Name

8-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMCLXPMVMVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206162
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57543-38-1
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole of o-vanillin was stirred with 3 liter H2O and 0.05 mole NaOH. A stream of nitrogen was bubbled through 1.5 moles acrolein and then into the o-vanillin-water mixture. When all the acrolein had been driven into the solution (16 hours) the mixture was acidified with 0.06 mole of HCl and the intermediate product (a light yellow crystalline solid) was filtered off and washed with H2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
acrolein
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
o-vanillin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.06 mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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